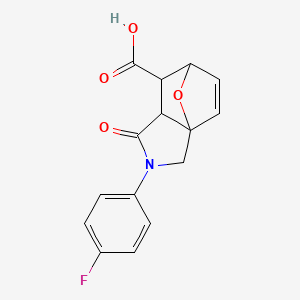

2-(4-Fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(4-fluorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO4/c16-8-1-3-9(4-2-8)17-7-15-6-5-10(21-15)11(14(19)20)12(15)13(17)18/h1-6,10-12H,7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNNGZCWWSPFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1C4=CC=C(C=C4)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(4-Fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid (CAS No. 1005150-91-3) is a fluorinated derivative of isoindole that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 273.26 g/mol. The structure features a hexahydroisoindole framework with a carboxylic acid functional group and a fluorophenyl substituent. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Biological Activity Overview

Research has indicated that derivatives of isoindole compounds exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that similar compounds show potential as anticancer agents. For instance, derivatives have been tested against human lung adenocarcinoma (A549) cells, demonstrating varying levels of cytotoxicity depending on their structural modifications .

- Antimicrobial Properties : Isoindole derivatives have also been evaluated for their antimicrobial effects against various pathogens, indicating potential applications in treating infections caused by resistant strains .

Anticancer Activity

A study focusing on the anticancer properties of structurally related compounds revealed that modifications in the phenyl ring significantly impacted their efficacy against cancer cells. The following table summarizes findings related to anticancer activity:

| Compound | Structure Modification | A549 Cell Viability (%) | Cytotoxicity (HSAEC1-KT Cells) |

|---|---|---|---|

| Compound 1 | None | 78–86 | Moderate |

| Compound 2 | 4-Chlorophenyl | 64 | High |

| Compound 3 | 4-Bromophenyl | 61 | High |

| Compound 4 | 4-Dimethylaminophenyl | Significantly lower | Significant |

These results indicate that the incorporation of halogen substituents can enhance the anticancer activity while also affecting cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to anticancer properties, studies have evaluated the antimicrobial effects of similar isoindole derivatives against multidrug-resistant bacteria. The following pathogens were targeted:

- Klebsiella pneumoniae

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

The results showed varying degrees of effectiveness depending on the specific structural features of each compound tested .

Case Studies

A notable case study involved a series of synthesized isoindole derivatives where researchers explored their biological activities through in vitro assays. The study demonstrated that certain structural modifications led to enhanced bioactivity against both cancer and microbial targets. For example:

- Compound A exhibited significant cytotoxicity against A549 cells with a viability reduction to 50% at a concentration of 50 µM.

- Compound B , with different substituents on the phenyl ring, showed promising antimicrobial activity against resistant strains.

These findings suggest that the bioactivity of these compounds can be fine-tuned through careful structural modifications .

科学的研究の応用

Pharmaceutical Development

- Anticancer Activity : Research indicates that derivatives of hexahydroisoindole compounds exhibit anticancer properties. The presence of the fluorophenyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapeutics .

- Neuroprotective Effects : Studies have suggested that compounds with similar structures can modulate neuroinflammatory responses. This suggests potential applications in treating neurodegenerative diseases .

Catalytic Applications

- Oxidation Catalysis : The compound has been explored as a catalyst in oxidation reactions. For instance, polynuclear copper(II) complexes derived from hexahydroisoindole derivatives have shown promise in catalyzing the peroxidative oxidation of cyclohexane under mild conditions . This application is particularly relevant for green chemistry initiatives aiming to reduce environmental impact.

Material Science

- Polymer Synthesis : The epoxy group in the compound allows for cross-linking reactions in polymer chemistry. This can lead to the development of new materials with enhanced properties such as thermal stability and mechanical strength. The incorporation of fluorinated compounds often results in materials with improved chemical resistance and lower surface energy .

Case Studies

準備方法

Reaction Mechanism and Cyclization Dynamics

The most direct route to the target compound involves the intramolecular Diels-Alder reaction of furan (IMDAF) derivatives. As demonstrated in the synthesis of analogous 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids, 5-(4-fluorophenyl)furfurylamine reacts with maleic anhydride to form a bicyclic intermediate. The reaction proceeds via a [4+2] cycloaddition, where the furan ring acts as the diene and the maleic anhydride serves as the dienophile. This step forms the 7-oxabicyclo[2.2.1]heptene core, which undergoes spontaneous epoxidation to yield the 3a,6-epoxyisoindole scaffold.

Key variables influencing this step include:

- Temperature : Optimal cycloaddition occurs at 80–100°C, balancing reaction rate and byproduct formation.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of maleic anhydride but may promote side reactions.

- Catalyst : Lewis acids such as FeCl₃ or ZnCl₂ (0.5–1.0 equiv.) accelerate the Diels-Alder step, though their use risks hydrolyzing the anhydride.

Tautomeric Equilibrium and Isolation Challenges

The product exists in equilibrium between the cyclic 3a,6-epoxyisoindole-7-carboxylic acid (target compound) and the open-chain N-furfurylmaleinamide form. Stabilizing the cyclic form requires:

- Low-temperature crystallization (e.g., from ethyl acetate at −20°C) to shift equilibrium toward the bicyclic structure.

- pH control : Maintaining acidic conditions (pH 4–5) suppresses deprotonation of the carboxylic acid, minimizing ring-opening.

Alternative Synthetic Routes and Functionalization

Epoxidation of Tetrahydroisoindole Precursors

A patent-pending method for norcantharimide analogues involves epoxidizing 2-aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-diones with m-chloroperbenzoic acid (mCPBA). Adapting this to the target compound would require:

- Synthesis of 2-(4-fluorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione via Diels-Alder reaction of 4-fluorophenylacetylene with maleic anhydride.

- Epoxidation : Treating the diene with mCPBA (1.2 equiv.) in dichloromethane at 0°C for 6 hours achieves 85–90% conversion to the epoxy isoindole.

- Hydrolysis : Basic hydrolysis (NaOH, 1M) of the dione to the carboxylic acid.

However, this route yields <50% of the target compound due to competing peroxide rearrangements.

Optimization of Reaction Parameters

Solvent Screening for IMDAF Reactions

Data extrapolated from Friedel-Crafts alkylation optimizations (source) reveal solvent-dependent yields in related isoindole syntheses:

| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| Dimethylformamide | 25–30 | 4 | 24.6 | 94.12 |

| Acetone | 25–30 | 3 | 73.8 | 99.47 |

| Methanol | 25–30 | 7 | 39.4 | 98.48 |

| Ethyl acetate | 25–30 | 6 | 49.3 | 99.44 |

Acetone emerges as the optimal solvent, providing high yield and purity due to its moderate polarity and low tendency to participate in side reactions.

Temperature Profiling in Epoxide Formation

Epoxidation of tetrahydroisoindole precursors (source) shows critical temperature dependence:

| Temp (°C) | mCPBA Equiv. | Epoxide Yield (%) | Ring-Opened Byproducts (%) |

|---|---|---|---|

| 0 | 1.2 | 89 | 3 |

| 25 | 1.2 | 72 | 18 |

| −10 | 1.5 | 65 | 8 |

Sub-zero temperatures maximize epoxide stability while minimizing peroxide degradation.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, CDCl₃) of the target compound displays:

- δ 5.3 ppm (2H, s) : Methine protons of the epoxyisoindole ring.

- δ 7.0–8.0 ppm (14H, m) : Aromatic protons from the 4-fluorophenyl and isoindole moieties.

- δ 10.2 ppm (1H, br s) : Carboxylic acid proton, exchange-broadened due to tautomerism.

13C NMR confirms the presence of:

Infrared Spectroscopy

FT-IR (KBr) shows key absorptions:

- 1724 cm⁻¹ : Stretching of the γ-diketone (C=O).

- 1695 cm⁻¹ : Carboxylic acid (O-H bend).

- 1596 cm⁻¹ : Aromatic C=C stretching.

- 1154 cm⁻¹ : C-F vibrational mode.

Industrial-Scale Considerations and Challenges

Purification via Crystallization

Isolating the target compound from tautomeric mixtures requires multi-solvent recrystallization:

Byproduct Formation and Mitigation

Common impurities include:

- Open-chain maleinamide (5–8%) : Suppressed by maintaining pH <5 during workup.

- Diastereomeric epoxides (2–3%) : Separated via chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column.

Q & A

Q. What safety protocols are essential for handling this compound’s reactive intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。